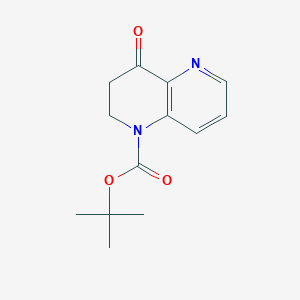
tert-butyl 4-oxo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Cat. No. B8430161
M. Wt: 248.28 g/mol
InChI Key: ZJIUKVQMZYOUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08952009B2
Procedure details


tert-butyl 4-methylene-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate. To a solution of tert-butyl (2-bromopyridin-3-yl)(but-3-en-1-yl)carbamate (1 eq.) in DMF (0.2 M), PPh3 (0.25 eq.), Pd(OAc)2 (0.1 eq), and KOAc (5 eq.), is added, under an argon atmosphere, tetraethyl ammonium chloride hydrate (2 eq.). The flask is purged with argon for 15 min, and the resulting reaction mixture is stirred at 110° C. for 16 h. The reaction progress is monitored by TLC. The reaction mixture is diluted with EtOAc and saturated NaHCO3 solution. The organic layer is separated and dried over Na2SO4, and concentrated. The compound that may be thus obtained is purified by column chromatography to afford the title compound.
Name
tert-butyl 4-methylene-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
tert-butyl (2-bromopyridin-3-yl)(but-3-en-1-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
KOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Name
Identifiers


|
REACTION_CXSMILES
|
C=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[N:5]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:4][CH2:3]1.BrC1C(N(CCC=C)C(=O)[O:28]C(C)(C)C)=CC=CN=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC([O-])=O.[K+]>CN(C=O)C.O.[Cl-].C([N+](CC)(CC)CC)C.CCOC(C)=O.C([O-])(O)=O.[Na+].CC([O-])=O.CC([O-])=O.[Pd+2]>[O:28]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[N:5]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:4][CH2:3]1 |f:3.4,6.7.8,10.11,12.13.14|
|
Inputs


Step One
|
Name
|
tert-butyl 4-methylene-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C1CCN(C2=CC=CN=C12)C(=O)OC(C)(C)C
|
Step Two
|
Name
|
tert-butyl (2-bromopyridin-3-yl)(but-3-en-1-yl)carbamate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1N(C(OC(C)(C)C)=O)CCC=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
|
Name
|
KOAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O.[Cl-].C(C)[N+](CC)(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at 110° C. for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask is purged with argon for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound that may be thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CCN(C2=CC=CN=C12)C(=O)OC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
